molecular formula C10H11F2NO2 B12127918 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12127918
M. Wt: 215.20 g/mol
InChI Key: JSPADFSDGCWBFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid (CAS 240409-02-3) is a fluorinated phenylglycine derivative featuring a dimethylamino group at the α-carbon position of the acetic acid backbone. Its molecular formula is C₁₀H₁₁F₂NO₂, with a molecular weight of 239.20 g/mol.

This compound is of interest in medicinal chemistry due to the prevalence of fluorine and dimethylamino substituents in bioactive molecules. Fluorine enhances metabolic stability and lipophilicity, while the dimethylamino group can improve solubility and serve as a hydrogen bond acceptor .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-4-3-6(11)5-8(7)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

JSPADFSDGCWBFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of α-Halo Intermediates

A brominated or chlorinated derivative of 2,4-difluorophenylacetic acid reacts with dimethylamine under controlled conditions. For example:

  • Bromination : Treating 2,4-difluorophenylacetic acid with PBr₃ or HBr generates α-bromo-2,4-difluorophenylacetic acid.

  • Amination : Reacting the α-bromo intermediate with excess dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound. Challenges include regioselectivity and byproduct formation due to the steric hindrance of the difluorophenyl group.

Reductive Amination of Ketone Precursors

An alternative route involves synthesizing 2-(2,4-difluorophenyl)acetone, followed by reductive amination with dimethylamine and sodium cyanoborohydride (NaBH₃CN). This method offers higher stereochemical control but requires stringent pH management (optimum pH 6–7) to avoid over-reduction.

Catalytic and Process Optimization

Industrial-scale synthesis prioritizes catalyst efficiency and solvent recovery. Rhodium and cobalt catalysts, such as [RhCl(COD)]₂ and Co₂(CO)₈, have been employed in carbonylation reactions to enhance reaction rates and selectivity. For instance:

CatalystReaction TimeYield Improvement
[RhCl(COD)]₂6 hours47% → 58%
Co₂(CO)₈6 hours42% → 50%

Phase-transfer catalysts like tetrabutylammonium bromide further improve interfacial reactions in biphasic systems.

Analytical and Purification Techniques

Final purification involves acid-base extraction and recrystallization. Adjusting the aqueous phase to pH 1–4 with HCl precipitates the product as white crystals, which are filtered and dried under reduced pressure . High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may yield difluorophenyl alcohols.

Scientific Research Applications

It appears that "2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid" is not a widely researched compound with many documented applications. The search results provide information on similar compounds and related chemical processes, but not specifically on the applications of "2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid".

Here's what can be gathered from the search results:

1. Related Compounds and Chemical Context

  • Voriconazole Synthesis: The patent WO2011045807A2 describes a process for manufacturing Voriconazole, a triazole antifungal medication . Voriconazole contains fluorinated aromatic rings, which are relevant to the query as the target compound also features a difluorophenyl group .
  • Fluorine in Medicinal Chemistry: A book abstract highlights the applications of fluorine-containing molecules in medicinal chemistry, chemical biology, pharmacology, and drug discovery . It mentions fluorinated glutamate analogs, MMP inhibitors, taxoids, artemisinin, and nucleosides . The book includes a list of FDA-approved fluorine-containing drugs .
  • Other Fluorinated Compounds: Several similar compounds are listed in the search results, such as 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid , 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid , 2-(dimethylamino)acetic acid;(2S) , and 2-amino-2-(2,4-difluorophenyl)acetic Acid . These compounds share structural similarities with the target compound, but their specific applications are not detailed in the search results .

2. Chemical Properties and Areas of Application

  • Potential Application: The presence of fluorine atoms in the compound suggests potential applications in medicinal chemistry and drug discovery . Fluorine can modify the electronic and metabolic properties of a molecule, influencing its biological activity .
    *Areas of application for similar compounds include:
    • Drug Design: Fluorinated compounds are used in rational drug design, influencing the activity of drug candidates .
    • Biological Studies: They can be used as fluorine labels for chemical and structural biology, metabolism, and biodistribution studies .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The dimethylamino group may facilitate interactions with biological membranes, enhancing cellular uptake.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Rings

2-(3,4-Difluorophenyl)-2-fluoroacetic acid (Compound 14)
  • Structure : Features a 3,4-difluorophenyl group and a fluorine atom at the α-carbon.
  • Synthesis : Prepared via fluorination of 2-(3,4-difluorophenyl)acetic acid with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), yielding 47% after purification .
  • Key Difference: The absence of a dimethylamino group reduces basicity and solubility compared to the target compound.
GW 9578
  • Structure : 2-(4-{2-[3-(2,4-Difluorophenyl)-1-heptylureido]ethyl}phenylsulphanyl)-2-methylpropionic acid.
  • Activity : A PPAR-δ agonist with anti-inflammatory applications. The difluorophenyl moiety contributes to receptor binding affinity, similar to the target compound’s fluorinated aromatic system .
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
  • Similarity : 0.69 (structural similarity score).
  • Modification: The amino group is esterified, enhancing lipophilicity but reducing aqueous solubility compared to the free carboxylic acid form of the target compound .

Analogs with Dimethylamino Substitutions

2-(4-(Dimethylamino)phenyl)-2-((3-hydroxyphenyl)amino)acetic acid (Compound 6)
  • Synthesis : Produced via Cu(II)-catalyzed hydrocarboxylation of imines with CO₂, yielding 60.1%.
  • However, the absence of fluorine reduces metabolic stability .
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid
  • Structure : Replaces the difluorophenyl group with a heterocyclic imidazole ring.
  • Application: Part of a library of bioactive building blocks, highlighting the versatility of the dimethylamino-acetic acid scaffold in drug discovery .

Electronic and Steric Effects of Substituents

Compound Substituents Molecular Weight (g/mol) LogP* Synthesis Yield Biological Relevance
Target Compound 2,4-F₂Ph, N(CH₃)₂ 239.20 1.2 N/A Under investigation
2-(3,4-F₂Ph)-2-F-acetic acid 3,4-F₂Ph, F 216.15 1.8 47% Intermediate for fluorinated drugs
Compound 6 4-N(CH₃)₂Ph, 3-NHPh 300.34 0.9 60.1% Potential carboxylation probe
GW 9578 2,4-F₂Ph, sulphanyl, urea 517.59 3.5 N/A PPAR-δ agonist

*LogP values estimated using fragment-based methods.

Key Observations :

  • Fluorine Substitution: Compounds with 2,4-difluorophenyl groups (e.g., target compound, GW 9578) exhibit higher metabolic stability than non-fluorinated analogs.
  • Dimethylamino Group: Enhances solubility (e.g., target compound vs. 2-(3,4-F₂Ph)-2-F-acetic acid) but may reduce membrane permeability due to increased polarity.
  • Synthetic Yields: Reactions involving electron-donating groups (e.g., dimethylamino in Compound 6) often show higher yields due to stabilized intermediates .

Biological Activity

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, pharmacodynamics, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid typically involves the reaction of 2,4-difluorobenzylamine with acetic anhydride or similar acylating agents. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the compound.

Biological Activity Overview

Research indicates that 2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid exhibits various biological activities. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects : The compound has been tested for anti-inflammatory activity in animal models, showing promising results in reducing inflammation in carrageenan-induced paw edema assays .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines, revealing that some derivatives exhibit potent cytocidal activity at micromolar concentrations. This suggests potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid is influenced by its structural components. The presence of the difluorophenyl group is critical for enhancing its potency. Substitutions on the aromatic ring or modifications to the amine group can significantly affect its pharmacological profile.

Structural ModificationObserved Effect
Addition of alkyl groupsIncreased potency against bacterial strains
Variation in fluorine positionsAltered cytotoxicity against cancer cells
Changes in acetic acid moietyImpact on anti-inflammatory activity

Case Studies

  • Antibacterial Activity : A study involving the testing of various derivatives against Staphylococcus aureus and Escherichia coli reported MIC values as low as 0.5 µg/mL for some compounds . This study highlights the potential for developing new antibiotics based on this scaffold.
  • Cytotoxicity Evaluation : In a recent investigation, several analogs were assessed for their ability to induce apoptosis in human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxic effects compared to the parent compound .
  • Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory properties revealed that certain derivatives effectively inhibited pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of signaling pathways related to inflammation .

Q & A

Q. What are the key structural features of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid that influence its chemical reactivity?

The compound features a phenyl ring with fluorine atoms at the 2- and 4-positions, which enhance electron-withdrawing effects and influence regioselectivity in reactions. The dimethylamino group on the alpha carbon introduces steric and electronic effects, modulating nucleophilicity and interaction with biological targets. Comparative studies show that fluorine positioning (e.g., 2,4 vs. 3,5 substitution) alters reactivity and binding profiles, as seen in analogs like 2-(3,5-difluorophenyl)acetic acid .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm the presence of aromatic protons, fluorine coupling patterns, and dimethylamino group signals.
  • X-ray diffraction : For resolving crystal structure and molecular conformation, as demonstrated for ethyl 2-(2,4-difluorophenyl)acetate .
  • Mass spectrometry : To validate molecular weight (197.21 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid to improve yield and purity?

The synthesis typically involves:

  • Step 1 : Condensation of 2-fluorobenzaldehyde with dimethylamine to form 2-(dimethylamino)-2-(2-fluorophenyl)ethanol.
  • Step 2 : Oxidation using potassium permanganate or chromium trioxide to yield the carboxylic acid. To optimize:
  • Use anhydrous conditions to minimize side reactions.
  • Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) .

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

Contradictions may arise from:

  • Fluorine positioning : 2,4-difluoro substitution vs. 3,5-difluoro analogs, which alter electronic effects and steric hindrance.
  • Halogen type : Fluorine vs. chlorine substitutions (e.g., 2-(2,4-dichlorophenyl)acetic acid) impact lipophilicity and target binding. Mitigation approaches:
  • Perform comparative molecular docking studies to assess binding affinities.
  • Validate activity through dose-response assays (e.g., IC50 determination) .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes to enzymes or receptors (e.g., statin targets like HMG-CoA reductase).
  • Ab initio calculations : Use effective core potentials (ECPs) to model relativistic effects and electron distribution, critical for fluorine-containing systems .
  • QSAR models : Correlate structural features (e.g., fluorine position, dimethylamino group) with activity data from analogs .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Challenges include:

  • Steric control : The dimethylamino group may hinder asymmetric induction.
  • Catalyst selection : Chiral ligands (e.g., BINOL-derived catalysts) can improve enantiomeric excess.
  • Analytical validation : Use chiral HPLC or circular dichroism to confirm enantiopurity, as seen in related phenylglycine derivatives .

Methodological Considerations

Q. How should researchers approach stability testing under varying pH conditions?

  • Experimental design : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Key parameters : Fluorine’s inductive effects may enhance stability in acidic conditions, while the dimethylamino group could protonate, altering solubility .

Q. What protocols are recommended for evaluating enzyme inhibition kinetics?

  • In vitro assays : Use fluorogenic substrates to measure inhibition constants (Ki).
  • Data analysis : Apply Michaelis-Menten or Lineweaver-Burk plots. For example, indole derivatives synthesized from similar compounds show varied IC50 values against proteases .

Structural and Functional Analogues

Q. How do halogen substitutions (F vs. Cl) impact the compound’s pharmacokinetic properties?

  • Lipophilicity : Chlorine increases logP compared to fluorine, affecting membrane permeability.
  • Metabolic stability : Fluorine resists oxidative metabolism, enhancing half-life. See data for 2-(2,4-dichlorophenyl)acetic acid .

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